molecular formula C16H18N6O B2947784 2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridine CAS No. 2415504-36-6

2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridine

Cat. No.: B2947784
CAS No.: 2415504-36-6
M. Wt: 310.361
InChI Key: AZGURKXOGDNPRQ-UHFFFAOYSA-N
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Description

2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridine is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridine typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields .

Industrial Production Methods

In an industrial setting, the synthesis might involve the use of supercritical carbon dioxide as a solvent, which allows for solvent-free conditions and the use of catalytic amounts of zinc chloride (ZnCl2). This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridine undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are often carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a fully saturated compound .

Scientific Research Applications

2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl triazolo pyrimidin-7-ol
  • 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
  • 7-Hydroxy-5-methyl-1,3,4-triazaindolizine

Uniqueness

What sets 2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridine apart from similar compounds is its unique structural configuration, which allows for specific interactions with molecular targets. This specificity can result in more potent and selective biological activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

5-methyl-7-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-12-8-15(22-16(20-12)18-11-19-22)21-7-5-13(9-21)10-23-14-4-2-3-6-17-14/h2-4,6,8,11,13H,5,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGURKXOGDNPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCC(C3)COC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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